molecular formula C26H26BrN3OS B2824213 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide CAS No. 392320-41-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide

Cat. No.: B2824213
CAS No.: 392320-41-1
M. Wt: 508.48
InChI Key: BZFNHWQUOIXLDN-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. This molecule incorporates two privileged pharmacophores: the adamantane cage and the 1,3,4-thiadiazole ring system. The rigid, lipophilic adamantane group is known to enhance pharmacokinetic properties and is a key structural component in several approved drugs . The 1,3,4-thiadiazole nucleus is a well-established scaffold associated with a broad spectrum of biological activities, including potent anticancer effects . Scientific literature demonstrates that derivatives containing the 1,3,4-thiadiazole core can act through diverse mechanisms, such as inducing apoptosis, inhibiting tyrosine kinases, and serving as caspase activators . Furthermore, adamantane-linked heterocyclic compounds have shown promising in vitro anti-proliferative activity against various human tumor cell lines . The specific structural features of this compound—including the brominated benzamide moiety and the benzyl group—offer potential for interaction with multiple biological targets and provide sites for further chemical derivatization in structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key intermediate or lead compound for exploring new therapeutic agents in oncology. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnosis or therapeutic use. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3OS/c27-22-9-5-4-8-21(22)23(31)30(16-17-6-2-1-3-7-17)25-29-28-24(32-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFNHWQUOIXLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide typically involves multiple steps, starting with the preparation of the 1-adamantyl-1,3,4-thiadiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-adamantylamine with thiosemicarbazide followed by cyclization in the presence of a dehydrating agent can yield the desired thiadiazole ring .

This can be accomplished through nucleophilic substitution reactions, where the thiadiazole derivative is reacted with benzyl bromide and 2-bromobenzoyl chloride under basic conditions . The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce a wide range of substituted benzamides .

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds and other interactions with target proteins, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent Variations in the Benzamide Moiety

Key analogs differ in halogen type, position, and additional functional groups:

Compound Name Substituent Position Halogen/Group Molecular Formula logP Melting Point (°C) Bioactivity Highlights
Target Compound 2-Bromo Br C₂₅H₂₅BrN₃OS ~5.9* Not reported Pending studies
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide 2-Chloro Cl C₁₉H₂₀ClN₃OS 5.878 Not reported Higher lipophilicity vs. non-halogenated analogs
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide 3-Chloro Cl C₁₉H₂₀ClN₃OS Not reported Not reported Structural data available; biological activity uncharacterized
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide 4-Sulfamoyl None C₂₅H₃₄N₄O₅S₂ 4.712 Not reported Enhanced solubility due to sulfamoyl group

Notes:

  • logP : The target compound’s bromine likely increases lipophilicity compared to chlorine (atomic contribution: Br > Cl) .
  • Positional Effects : Ortho-substitution (2-Bromo) may sterically hinder binding interactions compared to para-substituted analogs .

Adamantane and Thiadiazole Modifications

Variations in the adamantane-thiadiazole core impact molecular packing and bioactivity:

  • N-Methyl vs. N-Benzyl Substitution: N-Methyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine () lacks the benzamide group but exhibits planar thiadiazole rings and N–H⋯N hydrogen bonding, critical for crystal packing .
  • Sulfur vs. Oxygen Linkers :

    • Analogs with sulfamoyl () or morpholine-sulfonyl groups () show reduced logP values (~4.7) compared to halogenated derivatives, suggesting improved aqueous solubility .

Crystallographic and Noncovalent Interactions

  • Hydrogen Bonding : N–H⋯N interactions in adamantane-thiadiazole amines stabilize supramolecular chains . The target’s bromine may introduce C–Br⋯π or halogen bonding, altering crystal packing .
  • Hydrophobic Layering : Adamantane’s rigid structure promotes hydrophobic domain formation, which bromine’s polarizability could modulate .

Q & A

Q. What are the standard synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide, and how can purity be optimized?

The synthesis typically involves:

Thiosemicarbazide formation : React adamantane-1-carbohydrazide with benzyl isothiocyanate to form intermediates.

Cyclization : Treat intermediates with concentrated sulfuric acid (H₂SO₄) at 0–5°C for 24 hours to form the thiadiazole core .

Bromobenzamide coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to attach 2-bromobenzoyl chloride to the thiadiazole nitrogen.
Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Final product purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., adamantane protons at δ 1.6–2.1 ppm, thiadiazole C=S at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ~567.2 Da) .
  • X-ray Crystallography : Resolves torsion angles (e.g., 175.9° for thiadiazole-benzamide linkage) to confirm planar configurations .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
  • Enzyme Inhibition : Test inhibition of bacterial MurA/MurB enzymes via spectrophotometric assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Substituent Variation : Replace the 2-bromobenzamide group with 4-fluoro or 4-nitro analogs to assess electronic effects on target binding .
  • Adamantane Modifications : Substitute adamantane with smaller bicyclic systems (e.g., norbornane) to evaluate steric effects .
  • Data Analysis : Use multivariate regression to correlate logP values (calculated via ChemDraw) with antibacterial potency .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Orthogonal Assays : Confirm in vitro results with time-kill curves and in vivo efficacy in murine infection models (e.g., thigh abscess model) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites in plasma that may explain discrepancies .

Q. What computational strategies predict binding modes to biological targets?

  • Molecular Docking : Perform AutoDock Vina simulations against S. aureus MurB (PDB: 1HS5) to identify key interactions (e.g., thiadiazole sulfur with Arg-76) .
  • MD Simulations : Run 100-ns trajectories to assess complex stability (RMSD < 2.0 Å) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility (<10 µg/mL in PBS) .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., benzamide hydrolysis) and introduce blocking groups (e.g., methyl substitution) .

Methodological Considerations

Q. What analytical workflows validate synthetic intermediates?

StepTechniqueCritical Parameters
ThiosemicarbazideTLC (Rf ~0.5 in EtOAc/hexane 1:1)Monitor disappearance of starting materials
Cyclization¹H NMR (disappearance of NH₂ at δ 4.8 ppm)Ensure complete ring closure
Final ProductHPLC (retention time ~12.3 min)Purity >95%

Q. How are bioactivity contradictions addressed in SAR studies?

IssueResolution StrategyExample
Low solubility masking activityUse surfactants (e.g., Tween-80) in assaysIncreased MIC from 32 µg/mL to 8 µg/mL
Off-target effectsCRISPR-Cas9 knockout of suspected targetsConfirm MurB-specific inhibition

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